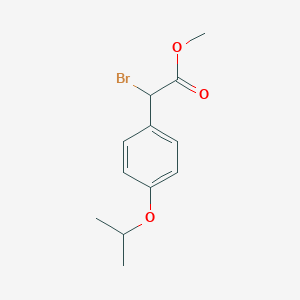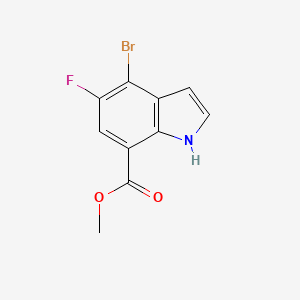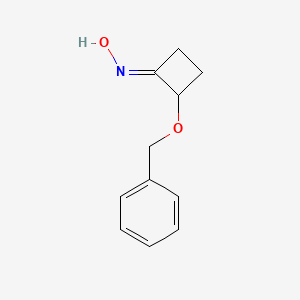
2-Benzyloxy-cyclobutanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-cyclobutanone oxime is a compound of significant interest in organic chemistry due to its unique structural features and reactivity It is a derivative of cyclobutanone oxime, where the cyclobutanone ring is substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-cyclobutanone oxime typically involves the reaction of cyclobutanone with hydroxylamine to form the oxime, followed by the introduction of the benzyloxy group. One common method involves the use of benzyloxy chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyloxy-cyclobutanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclobutanone derivatives
Applications De Recherche Scientifique
2-Benzyloxy-cyclobutanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of fine chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-cyclobutanone oxime involves the formation of reactive intermediates through radical or ionic pathways. The oxime group can undergo homolytic or heterolytic cleavage, leading to the formation of iminyl radicals or nitrenium ions. These intermediates can then participate in various chemical transformations, including ring-opening reactions and cycloadditions. The benzyloxy group can also influence the reactivity by stabilizing or destabilizing certain intermediates .
Comparaison Avec Des Composés Similaires
Cyclobutanone oxime: The parent compound without the benzyloxy substitution.
2-Methoxy-cyclobutanone oxime: A similar compound with a methoxy group instead of a benzyloxy group.
2-Ethoxy-cyclobutanone oxime: Another analog with an ethoxy group.
Uniqueness: 2-Benzyloxy-cyclobutanone oxime is unique due to the presence of the benzyloxy group, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The benzyloxy group can provide additional stability to certain intermediates and influence the compound’s solubility and interaction with other molecules .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(NE)-N-(2-phenylmethoxycyclobutylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO2/c13-12-10-6-7-11(10)14-8-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2/b12-10+ |
Clé InChI |
FGYKIRPKEHNLCC-ZRDIBKRKSA-N |
SMILES isomérique |
C1C/C(=N\O)/C1OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=NO)C1OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


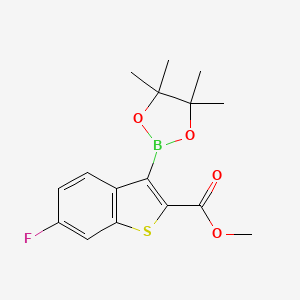
![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
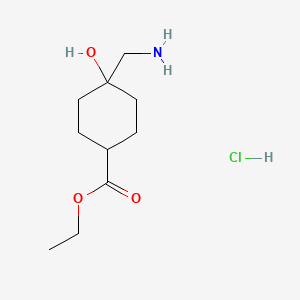
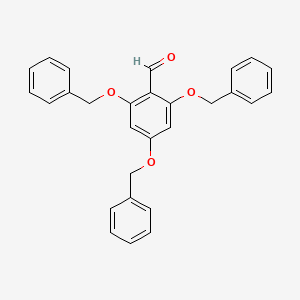
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)


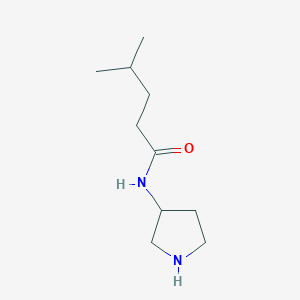
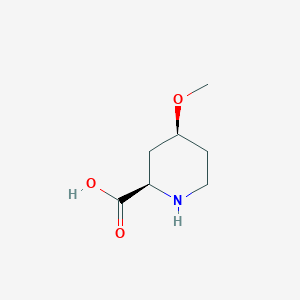
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)

